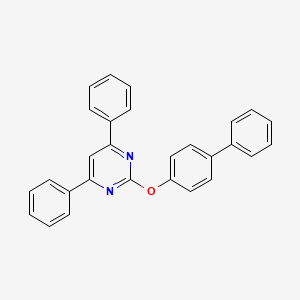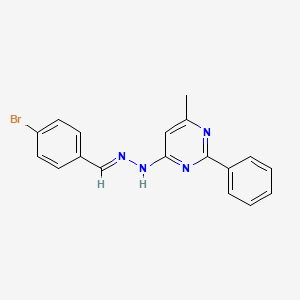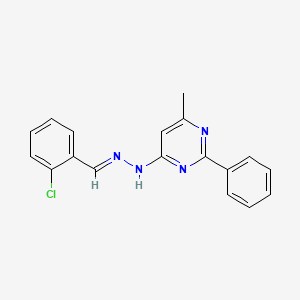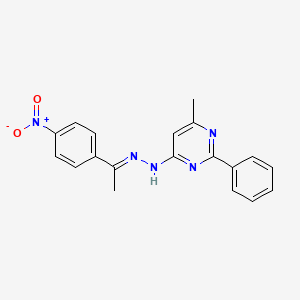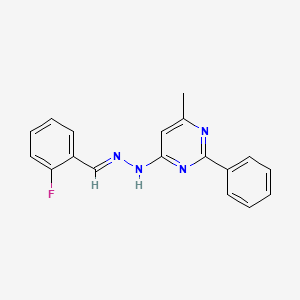
1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone
Vue d'ensemble
Description
1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone, also known as MPPH, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MPPH belongs to the class of hydrazones, which are compounds that contain a hydrazone functional group (-NHN=) attached to a carbonyl group.
Mécanisme D'action
The mechanism of action of 1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone is not fully understood. It is thought to work by inhibiting the activity of enzymes involved in cancer cell growth and amyloid-beta peptide formation. 1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This suggests that 1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone may have potential applications in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has also been shown to inhibit the formation of amyloid-beta peptides by inhibiting the activity of enzymes involved in peptide formation. In addition, 1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has been shown to inhibit the activity of acetylcholinesterase, which could potentially lead to increased levels of acetylcholine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone is that it has been shown to be effective in inhibiting the growth of cancer cells and the formation of amyloid-beta peptides in vitro and in vivo. This makes it a promising candidate for further research into its potential applications in cancer and Alzheimer's disease research. However, one limitation of 1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone is that its mechanism of action is not fully understood, which could make it difficult to develop more targeted and effective treatments based on this compound.
Orientations Futures
There are several future directions for research into 1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone. One area of research could focus on further elucidating the mechanism of action of 1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone, in order to develop more targeted and effective treatments based on this compound. Another area of research could focus on developing more potent derivatives of 1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone, in order to improve its efficacy as an anticancer and Alzheimer's disease agent. Finally, research could focus on developing methods for delivering 1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone to specific tissues or cells, in order to improve its therapeutic potential.
Applications De Recherche Scientifique
1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been proposed as a potential anticancer agent. 1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has also been studied for its potential applications in Alzheimer's disease research. It has been shown to inhibit the formation of amyloid-beta peptides, which are thought to play a role in the development of Alzheimer's disease.
Propriétés
IUPAC Name |
6-methyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]-2-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4/c1-14-9-11-17(12-10-14)16(3)23-24-19-13-15(2)21-20(22-19)18-7-5-4-6-8-18/h4-13H,1-3H3,(H,21,22,24)/b23-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHXLSNEYGETLI-XQNSMLJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=NC(=NC(=C2)C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=NC(=NC(=C2)C)C3=CC=CC=C3)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]-2-phenylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



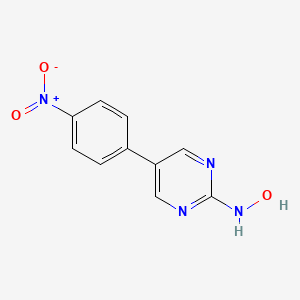
![4-bromobenzaldehyde [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B3843734.png)
![4-nitrobenzaldehyde [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B3843749.png)
